molecular formula C9H19Cl3N6 B3009221 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride CAS No. 1807940-56-2

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride

Cat. No.: B3009221
CAS No.: 1807940-56-2
M. Wt: 317.64
InChI Key: YSDCKZQBVJNSNE-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N’-(pyrrolidin-3-yl)ethanimidamide trihydrochloride is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a pyrrolidine ring, a five-membered ring containing one nitrogen atom. The presence of these heterocyclic structures contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N’-(pyrrolidin-3-yl)ethanimidamide trihydrochloride typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.

    Formation of the Ethanimidamide Moiety: This step involves the reaction of the triazole-pyrrolidine intermediate with an amidine precursor under controlled conditions to form the ethanimidamide structure.

    Conversion to Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the imidamide moiety, converting it to amines or other reduced forms.

    Substitution: The triazole and pyrrolidine rings can participate in various substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the imidamide moiety could produce primary or secondary amines.

Scientific Research Applications

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N’-(pyrrolidin-3-yl)ethanimidamide trihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby modulating biological activity. The pyrrolidine ring may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.

    Pyrrolidine Derivatives: Compounds such as nicotine and pyrrolidine-based alkaloids, which have various biological activities.

Uniqueness

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N’-(pyrrolidin-3-yl)ethanimidamide trihydrochloride is unique due to its combined triazole and pyrrolidine structures, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-pyrrolidin-3-ylethanimidamide;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N6.3ClH/c1-6-12-9(15-14-6)4-8(10)13-7-2-3-11-5-7;;;/h7,11H,2-5H2,1H3,(H2,10,13)(H,12,14,15);3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDCKZQBVJNSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CC(=NC2CCNC2)N.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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